Angiotensin IV

Vue d'ensemble

Description

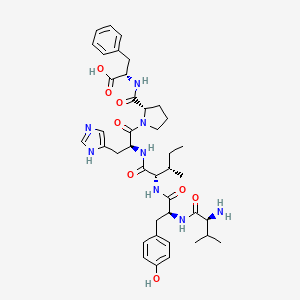

L’angiotensine IV est un fragment hexapeptidique correspondant aux acides aminés 3 à 8 (Val-Tyr-Ile-His-Pro-Phe) de l’angiotensine II. Elle est formée par les actions consécutives de l’aminopeptidase A et de l’aminopeptidase N. L’angiotensine IV a été identifiée comme un agoniste faible du récepteur de type 1 de l’angiotensine II et possède une large gamme d’activités dans le système nerveux central .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L’angiotensine IV peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode courante de production de peptides. Le processus implique l’ajout séquentiel d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles comprennent généralement l’utilisation de réactifs de couplage tels que la N,N’-diisopropylcarbodiimide (DIC) et la N-hydroxybenzotriazole (HOBt) pour faciliter la formation de la liaison peptidique. Les groupes protecteurs sont éliminés à l’aide d’acide trifluoroacétique (TFA), et le peptide est clivé de la résine .

Méthodes de production industrielle

La production industrielle de l’angiotensine IV implique une SPPS à grande échelle, où des synthétiseurs peptidiques automatisés sont utilisés pour augmenter l’efficacité et le rendement. Le processus est optimisé pour garantir une pureté et une constance élevées du produit final. La purification est généralement réalisée par chromatographie liquide haute performance (HPLC), et le peptide est caractérisé par spectrométrie de masse et par résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de réactions

L’angiotensine IV subit diverses réactions chimiques, notamment :

Oxydation : L’angiotensine IV peut être oxydée par des espèces réactives de l’oxygène (ROS), ce qui conduit à la formation de dérivés peptidiques oxydés.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les liaisons disulfures au sein de la structure peptidique.

Substitution : Les résidus d’acides aminés dans l’angiotensine IV peuvent être substitués par d’autres acides aminés pour étudier les relations structure-activité.

Réactifs et conditions courants

Oxydation : Le peroxyde d’hydrogène (H₂O₂) est couramment utilisé comme agent oxydant dans des conditions douces.

Réduction : Le dithiothréitol (DTT) est utilisé comme agent réducteur pour briser les liaisons disulfures.

Substitution : La mutagenèse dirigée est utilisée pour substituer des acides aminés spécifiques dans la séquence peptidique.

Principaux produits formés

Oxydation : Dérivés oxydés de l’angiotensine IV.

Réduction : Formes réduites de l’angiotensine IV avec des liaisons disulfures modifiées.

Substitution : Analogues peptidiques avec des acides aminés substitués.

Applications de la recherche scientifique

L’angiotensine IV a plusieurs applications de recherche scientifique :

Chimie : Utilisée comme peptide modèle pour étudier la synthèse, la structure et la fonction des peptides.

Biologie : Étudiée pour son rôle dans les voies de signalisation cellulaire et les interactions avec les récepteurs.

Médecine : Explorée pour ses effets thérapeutiques potentiels dans les maladies cardiovasculaires, la fonction cognitive et la neuroprotection.

Industrie : Utilisée dans le développement de médicaments à base de peptides et d’outils de diagnostic

Applications De Recherche Scientifique

Angiotensin IV has several scientific research applications:

Chemistry: Used as a model peptide to study peptide synthesis, structure, and function.

Biology: Investigated for its role in cellular signaling pathways and receptor interactions.

Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, cognitive function, and neuroprotection.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mécanisme D'action

L’angiotensine IV exerce ses effets en se liant au récepteur de l’angiotensine IV, également connu sous le nom d’aminopeptidase régulée par l’insuline (IRAP). Cette interaction conduit à la modulation de divers processus cellulaires, notamment la vasodilatation, les effets anti-inflammatoires et l’amélioration cognitive. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation de l’oxyde nitrique (NO), qui permet la vasodilatation, et l’inhibition des cytokines pro-inflammatoires .

Comparaison Avec Des Composés Similaires

Composés similaires

Angiotensine II : Un puissant vasoconstricteur impliqué dans la régulation de la pression artérielle.

Angiotensine III : Un peptide avec des effets similaires mais moins puissants que l’angiotensine II.

Angiotensine I : Un précurseur de l’angiotensine II avec une activité biologique minimale.

Unicité de l’angiotensine IV

L’angiotensine IV est unique en raison de son interaction spécifique avec le récepteur de l’aminopeptidase régulée par l’insuline (IRAP), qui la distingue des autres peptides de l’angiotensine. Cette interaction conduit à des effets physiologiques distincts, tels que l’amélioration cognitive et la neuroprotection, qui ne sont pas observés avec d’autres peptides de l’angiotensine .

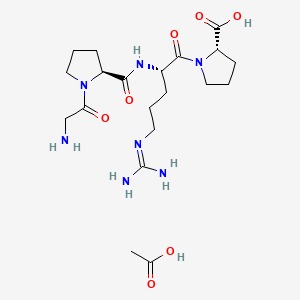

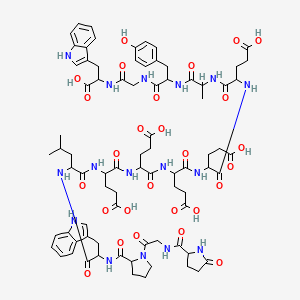

Propriétés

IUPAC Name |

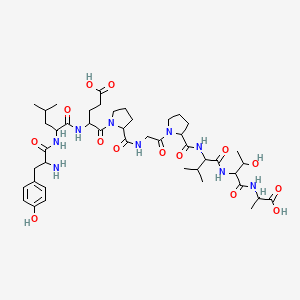

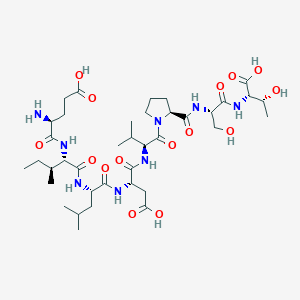

2-[[1-[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54N8O8/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBGWDDCOJYQGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54N8O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90925697 | |

| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidyl}pyrrolidin-2-yl)(hydroxy)methylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12676-15-2 | |

| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}amino)-1-hydroxy-3-methylpentylidene]histidyl}pyrrolidin-2-yl)(hydroxy)methylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90925697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

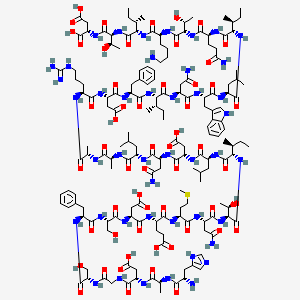

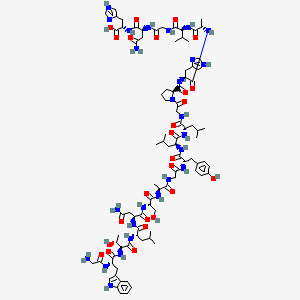

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

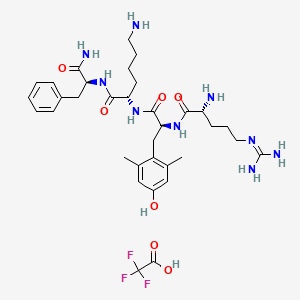

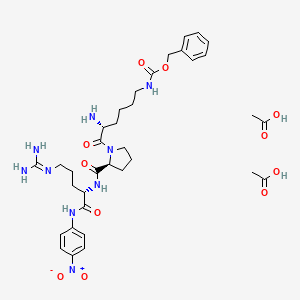

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.